8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 588677-30-9
VCID: VC6155637
InChI: InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20)
SMILES: CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Molecular Formula: C16H12ClNO2S
Molecular Weight: 317.79

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

CAS No.: 588677-30-9

Cat. No.: VC6155637

Molecular Formula: C16H12ClNO2S

Molecular Weight: 317.79

* For research use only. Not for human or veterinary use.

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid - 588677-30-9

Specification

CAS No. 588677-30-9
Molecular Formula C16H12ClNO2S
Molecular Weight 317.79
IUPAC Name 8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20)
Standard InChI Key NGEOVOIQDHMTAO-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a quinoline ring system (a bicyclic framework combining a benzene ring with a pyridine ring) substituted at three positions:

  • Position 4: A carboxylic acid (-COOH) group, which enhances solubility and enables salt formation or esterification.

  • Position 2: A 5-ethylthiophen-2-yl group, introducing sulfur-containing heterocyclic character and potential for π-π interactions.

  • Position 8: A chlorine atom, which influences electronic properties and steric bulk.

The IUPAC name, 8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, reflects these substituents systematically.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₂ClNO₂S
Molecular Weight317.79 g/mol
SMILES NotationCCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
InChIKeyNGEOVOIQDHMTAO-UHFFFAOYSA-N

Comparative Analysis with Analogues

A structurally related compound, 6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, differs only in the position of the chlorine atom (6- vs. 8-position). This positional isomerism subtly alters electronic distribution and steric effects, potentially impacting reactivity and biological activity. For instance, the 8-chloro derivative may exhibit enhanced intramolecular hydrogen bonding due to proximity between the chlorine and carboxylic acid groups.

Synthesis and Optimization Strategies

Conventional Synthesis via Isatin Condensation

A patented method for synthesizing quinoline-4-carboxylic acid derivatives involves a multi-step sequence starting from isatin (indoline-2,3-dione) :

  • Condensation: Isatin reacts with acetone under strongly basic conditions (e.g., NaOH) to form 2-methylquinoline-4-carboxylic acid via ring-opening and re-cyclization .

  • Aldol Addition: The methylquinoline intermediate undergoes an aldol reaction with benzaldehyde to introduce a vinyl group .

  • Dehydration: Acetic anhydride-mediated dehydration yields a conjugated diene system .

  • Oxidation: Potassium permanganate oxidizes the vinyl group to a dicarboxylic acid .

  • Decarboxylation: Thermal decarboxylation in m-xylene produces the final quinoline-4-carboxylic acid derivative .

Table 2: Key Reaction Conditions and Yields from Patent CN102924374B

StepReactantsConditionsYield
1Isatin + AcetoneNaOH, H₂O, reflux, 10 h99%
22-Methylquinoline + Benzaldehyde100°C, 3 h85%
3Dehydration with Ac₂O120°C, 5 h93.4%
4Oxidation with KMnO₄40°C, 5 h89%
5Decarboxylation in m-xyleneReflux, 2 h57%

Catalytic Innovations Using Magnetic Nanoparticles

Recent advances employ functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acids . This method offers advantages such as:

  • Reusability: Magnetic separation enables catalyst recovery.

  • Efficiency: Reduced reaction times and higher yields under mild conditions .

  • Sustainability: Lower energy consumption compared to thermal decarboxylation .

Physicochemical Properties and Spectral Data

Thermal and Solubility Profiles

  • Melting Point: The compound’s melting point is unreported in available literature, but analogous quinoline-4-carboxylic acids (e.g., 8-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid) exhibit melting points above 250°C .

  • Solubility: The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water.

Spectroscopic Characterization

  • ¹H-NMR: Key signals include aromatic protons (δ 7.5–8.9 ppm), the ethyl group’s triplet (δ 1.2–1.4 ppm), and a singlet for the carboxylic acid proton (δ 12–13 ppm) .

  • IR Spectroscopy: Stretching vibrations for -COOH (2500–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Cl (550–850 cm⁻¹) .

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